N-phenylacetohydrazide is an organic compound belonging to the hydrazide class, characterized by the presence of a phenyl group attached to an acetohydrazide moiety. This compound has garnered attention due to its diverse applications in medicinal chemistry and its potential as a precursor for various derivatives with enhanced biological activities.
N-phenylacetohydrazide can be synthesized from readily available starting materials such as phenylacetic acid and hydrazine derivatives. The synthesis often involves the reaction of these components under controlled conditions to yield the desired hydrazide compound.
N-phenylacetohydrazide is classified as an aromatic hydrazide. Hydrazides are compounds containing the functional group , where the nitrogen atoms are part of a hydrazine structure. This classification places N-phenylacetohydrazide within a broader category of compounds that exhibit various chemical and biological properties.
The synthesis of N-phenylacetohydrazide typically involves several key steps:
Technical details include monitoring the reaction progress via thin-layer chromatography (TLC) and determining melting points for characterization.
N-phenylacetohydrazide has a molecular formula of . The structure consists of:
The compound exhibits a planar structure due to the conjugation between the carbonyl and the adjacent nitrogen atoms.
Key molecular data include:
N-phenylacetohydrazide can participate in various chemical reactions, including:
Technical details involve using spectroscopic methods (like NMR and IR) for characterization of reaction products.
The mechanism of action for N-phenylacetohydrazide derivatives, particularly in biological contexts, often involves:
Data from studies indicate that certain derivatives possess low effective concentrations (EC50 values) indicating their potency as antiviral agents.
Relevant analyses include spectroscopic characterizations such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
N-phenylacetohydrazide has several scientific uses:
N-Phenylacetohydrazide (CAS 114-83-0) serves as a versatile key synthon for constructing biologically active Schiff bases via acid-catalyzed condensation reactions. The primary synthetic route involves reacting its hydrazide group with diverse aldehydes under mild conditions (room temperature, ethanol solvent), achieving yields of 70-92% across 15 documented derivatives [4]. This reaction exhibits exceptional regioselectivity, exclusively forming the thermodynamically stable trans-(E)-imine configuration around the C=N bond, as unequivocally confirmed by single-crystal X-ray diffraction analyses of derivatives like N′-benzylidene-2-phenylacetohydrazide (BPAH) and 2-phenyl-N′-3-phenylallylideneacetohydrazide (PPAH) [4]. The reaction's versatility is demonstrated by its compatibility with aromatic (e.g., benzaldehyde), heteroaromatic (furfural), and aliphatic (acetaldehyde) aldehydes, enabling precise modulation of electronic and steric properties at the Schiff base site [4] [5].
Table 1: Representative N-Phenylacetohydrazide Schiff Bases and Synthetic Parameters
Derivative Code | Aldehyde Reactant | Reaction Solvent | Yield (%) | Confirmed Geometry |
---|---|---|---|---|
BPAH | Benzaldehyde | Ethanol | 85 | trans (E) |
HBPAH | 2-Hydroxybenzaldehyde | Ethanol | 78 | trans (E) |
FMPAH | 2-Furaldehyde | Ethanol | 92 | trans (E) |
EPAH | Acetaldehyde | Ethanol | 70 | trans (E) |
PPAH | Cinnamaldehyde | Ethanol | 88 | trans (E) |
Strategic elongation and branching of the N-phenylacetohydrazide side-chain profoundly impact target engagement and antiviral potency. Systematic structure-activity relationship (SAR) studies against Ebola virus (EBOV) pseudotypes revealed a strict chain-length dependency: Derivatives featuring a (1-benzylpiperidin-4-yl)ethylamine side-chain (e.g., compound 30) exhibited EC~50~ values of 1.05 μM, while shortening this chain by one methylene unit drastically reduced activity (EC~50~ >10 μM) [5]. Introducing bulky, lipophilic termini significantly enhanced membrane penetration and target affinity. Compound 2 (bearing an extended alkyl-linked benzylpiperidine) achieved an EC~50~ of 0.16 μM against EBOV-GP pseudotypes, though cytotoxicity increased concomitantly (Selectivity Index, SI=2.87) [5]. Conversely, polar termini like tertiary amines in compound 9 improved solubility while maintaining sub-micromolar potency (EC~50~=1.70 μM, SI=93), demonstrating that hydrophilic-lipophilic balance critically influences the therapeutic window [5]. Thermodynamic binding studies with Bovine Serum Albumin (BSA) further confirmed that van der Waals forces dominate interactions for lipophilic derivatives (e.g., PPAH), while hydrogen bonding prevails with polar side-chains [4].
Table 2: Impact of Side-Chain Modification on Ebola Virus Entry Inhibition
Compound | Side-Chain Structure | EC~50~ (μM) [pEBOV] | CC~50~ (μM) [HeLa] | Selectivity Index (SI) |
---|---|---|---|---|
1 (SC816) | (1-Benzylpiperidin-4-yl)ethylamine | 0.37 | 7.0 | 19 |
2 | Extended benzylpiperidine chain | 0.16 | 0.46 | 2.87 |
9 | Fluorene + polar tertiary amine | 1.70 | 158 | 93 |
10 | N,N-Diphenyl + benzylpiperidine | 3.13 | 31.3 | 10 |
30 | N-Benzyl-N-phenyl + benzylpiperidine | 1.05 | 19.5 | 18.6 |
Scaffold hopping—replacing a core structure while preserving bioactivity—was successfully applied to N-phenylacetohydrazide derivatives starting from carbazole-based lead SC816 (1). The carbazole-to-fluorene transition exemplifies isosteric core replacement: The nitrogen atom in carbazole was substituted with a CH~2~ group, generating a planar, polycyclic fluorene system (compound 9) [5] [3]. This conservative hop maintained the molecule's overall geometry and electronic profile, evidenced by only a modest 4.6-fold reduction in antiviral potency (EC~50~=1.70 μM vs. 0.37 μM for 1) [5]. Crucially, this minimal alteration significantly improved the selectivity index (SI=93 vs. SI=19 for 1) due to reduced off-target interactions [5]. This success mirrors classic scaffold hops like morphine-to-tramadol (ring-opening) and antihistamine optimizations (ring-closure), where core modifications enhance pharmacodynamics while conserving pharmacophore alignment [3]. Computational overlays confirmed that fluorene derivative 9 maintains spatial congruence with carbazole 1 in key pharmacophore elements (aromatic planes, basic nitrogen position), validating the bioisosteric rationale [5] [9].
The hydrazide linker (–CO–NH–NH–) in N-phenylacetohydrazide derivatives is a critical pharmacophore, but its metabolic instability prompted exploration of isosteric replacements. Amide-linked analogs (–CO–NH–) were synthesized via coupling of N,N-diphenylhydrazine hydrochloride with acid chlorides (e.g., pentanoyl chloride, 2-(4-chlorophenyl)acetyl chloride) [5]. Biological evaluation revealed stark functional divergence: While hydrazide derivatives 10 and 30 inhibited EBOV entry at low micromolar concentrations (EC~50~=3.13 μM and 1.05 μM), their amide counterparts 40–45 showed negligible activity (EC~50~ >10 μM) [5]. This divergence is attributed to two factors:
Table 3: Biological Activity of Hydrazide vs. Amide Linker Derivatives
Compound Type | Example Structure | EC~50~ (μM) [pEBOV] | Key Pharmacokinetic Limitation |
---|---|---|---|
Hydrazide Linker | N',N'-Diphenylacetohydrazide (10) | 3.13 | Moderate metabolic instability |
Hydrazide Linker | N'-Benzyl-N'-phenylhydrazide (30) | 1.05 | Moderate metabolic instability |
Amide Linker | N,N-Diphenylpentanamide (40) | >10 | Reduced target engagement |
Amide Linker | N,N-Diphenyl-2-(4-chlorophenyl)acetamide (41) | >10 | Reduced target engagement |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: